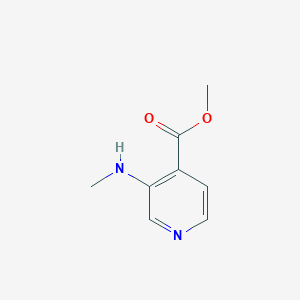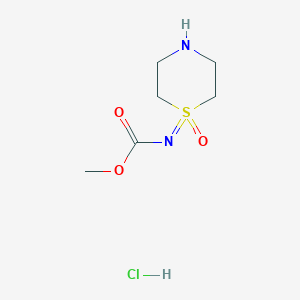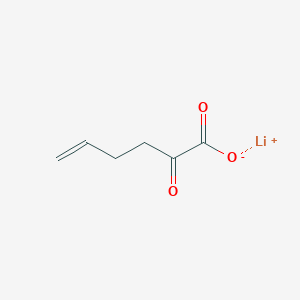
Lithium(1+)2-oxohex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)2-oxohex-5-enoate is a chemical compound with the molecular formula C6H7LiO3 It is a lithium salt of 2-oxohex-5-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lithium(1+)2-oxohex-5-enoate typically involves the reaction of 2-oxohex-5-enoic acid with a lithium base. Common bases used for this purpose include lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the complete conversion of the acid to its lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-oxohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Lithium(1+)2-oxohex-5-enoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium(1+)2-oxohex-5-enoate involves its interaction with molecular targets and pathways within cells. The lithium ion can affect various cellular processes, including signal transduction and enzyme activity. It may inhibit certain enzymes or modulate the activity of ion channels, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects are believed to be mediated through its interaction with key regulatory proteins and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- Lithium acetate
- Lithium citrate
- Lithium carbonate
Comparison
Lithium(1+)2-oxohex-5-enoate is unique compared to other lithium salts due to its specific structure and reactivity. While lithium acetate, lithium citrate, and lithium carbonate are commonly used in various applications, this compound offers distinct advantages in certain chemical reactions and industrial processes. Its unique properties make it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C6H7LiO3 |
|---|---|
Molecular Weight |
134.1 g/mol |
IUPAC Name |
lithium;2-oxohex-5-enoate |
InChI |
InChI=1S/C6H8O3.Li/c1-2-3-4-5(7)6(8)9;/h2H,1,3-4H2,(H,8,9);/q;+1/p-1 |
InChI Key |
WNKIYTOKXCVLPS-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C=CCCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




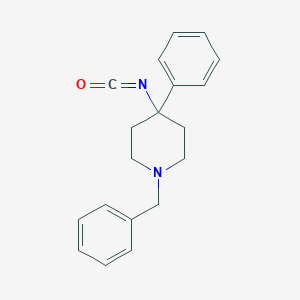
![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
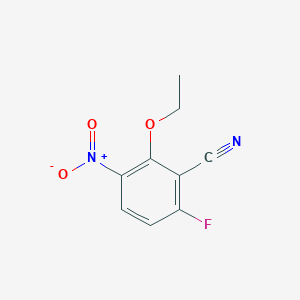
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)
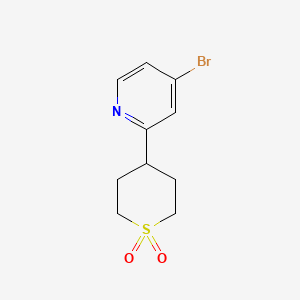
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
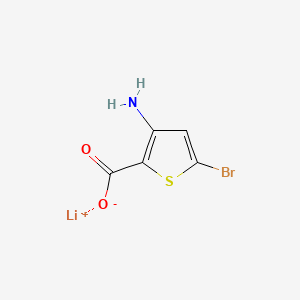


![4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers](/img/structure/B13509797.png)
